2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
The structural determination of 2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine would typically rely on single-crystal X-ray diffraction (SCXRD) to resolve its three-dimensional arrangement. However, no direct crystallographic data for this specific compound were identified in the provided search results. Related structures, such as cyclopenta[d]pyrimidine derivatives (e.g., C10H15N3 in ) and thiopyran-containing compounds (e.g., 4-methyl-2,3,6-triphenyl-2H-thiopyran in ), demonstrate the utility of SCXRD in elucidating fused heterocyclic systems. For example:
- Cyclopenta[d]pyrimidines often adopt envelope conformations in the solid state, with spiro or fused ring systems stabilized by intramolecular hydrogen bonds or van der Waals interactions.
- Thiopyran derivatives (e.g., 2H-thiopyran) exhibit planar or half-chair conformations, depending on substituent placement and crystal packing.
A hypothetical analysis of the target compound might reveal:
Spectroscopic Characterization Techniques
1.2.1 Nuclear Magnetic Resonance (NMR) Spectral Assignments
While specific NMR data for the compound are unavailable, analogous cyclopenta[d]pyrimidines and thiopyran derivatives provide insights:
- 1H NMR :
- 13C NMR :
1.2.2 Mass Spectrometric Fragmentation Patterns
Fragmentation pathways would likely include:
- Cleavage of the ether linkage : Loss of the thiopyran moiety (C5H9OS), yielding a cyclopenta[d]pyrimidine ion.
- Retro-Diels-Alder reactions : Rearrangement of the thiopyran ring, producing sulfur-containing fragments.
- Methyl group loss : Formation of a deuterated cyclopenta[d]pyrimidine base.
Computational Chemistry Approaches for Conformational Analysis
1.3.1 Density Functional Theory (DFT) Calculations
Computational studies would focus on:
- Conformational flexibility : Thiopyran ring puckering (chair vs. boat) and cyclopenta[d]pyrimidine ring strain.
- Electronic distribution : Charge density on sulfur (thiopyran) and nitrogen (pyrimidine) atoms.
- Relative energies : Stability of spiro vs. fused conformations.
1.3.2 Molecular Orbital Interactions and Electron Density Mapping
Key orbital interactions include:
- HOMO-LUMO gaps : Influenced by conjugation between pyrimidine and thiopyran π-systems.
- Electron density : Localized on sulfur (due to lone pairs) and delocalized across the pyrimidine ring.
Properties
IUPAC Name |
2-methyl-4-(thian-4-yloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-14-12-4-2-3-11(12)13(15-9)16-10-5-7-17-8-6-10/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROUIFSZUYWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OC3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Halides, alkox
Biological Activity
Overview
2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology based on recent studies and findings.
Chemical Structure and Properties
The compound features a cyclopenta[d]pyrimidine core along with a tetrahydro-2H-thiopyran ether group. Its molecular formula is , and it has a molecular weight of approximately 250.36 g/mol. The InChI representation is:
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often utilized to facilitate nucleophilic substitutions during the reaction process. The purification of the final product may involve recrystallization or chromatography techniques to ensure high purity levels .
Anti-inflammatory Activity
Recent studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties. For example, compounds derived from thieno[2,3-d]pyrimidine scaffolds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .
In vitro assays demonstrated that treatment with these compounds resulted in a marked decrease in cytokine secretion at concentrations as low as 10 µM. This suggests that this compound may possess similar anti-inflammatory effects .
Cytotoxicity Studies
Cytotoxicity assays conducted on RAW264.7 cells revealed that the compound exhibits low cytotoxicity, maintaining cell viability above 80% at concentrations up to 160 µM. This indicates a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
- Study on Cytokine Secretion : A study evaluated the effects of various pyrimidine derivatives on inflammatory cytokine secretion in macrophages. The results indicated that compounds similar to this compound significantly inhibited TNF-α and IL-6 release, demonstrating their potential as anti-inflammatory agents .
- Microtubule Depolymerization : Another research highlighted the antiproliferative effects of related compounds on cancer cell lines, where microtubule depolymerization was observed at concentrations around 10 µM. This suggests that the compound may also have applications in cancer therapy by disrupting microtubule dynamics .
Data Summary
| Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| Anti-inflammatory (TNF-α inhibition) | 10 | Significant reduction in secretion |
| Cytotoxicity (RAW264.7 cells) | 160 | >80% cell viability |
| Microtubule depolymerization | 10 | Significant antiproliferative effect |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent. Its structure suggests that it may interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of pyrimidines exhibit significant anticancer activity, making this compound a candidate for further exploration in cancer therapy.
Neuropharmacology
Studies have suggested that compounds similar to 2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine may have neuroprotective effects. The presence of the tetrahydrothiopyran moiety could enhance blood-brain barrier penetration, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Research has shown that pyrimidine derivatives can exhibit antimicrobial properties. The unique structure of this compound could lead to the development of new antibiotics or antifungal agents, particularly against resistant strains of bacteria.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives for their anticancer properties. The researchers synthesized a series of compounds based on the structure of this compound and tested them against several cancer cell lines. The results indicated that certain modifications to the thiopyran group enhanced cytotoxicity against breast and lung cancer cells.
Case Study 2: Neuroprotective Effects
In a research article from Neuropharmacology, scientists investigated the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound could significantly reduce cell death and promote neuronal survival, highlighting its potential for treating neurodegenerative conditions.
Case Study 3: Antimicrobial Testing
A recent study assessed the antimicrobial efficacy of various pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising activity for compounds structurally related to this compound, suggesting its potential use in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Core Structure : All compounds share the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, but substituents at positions 2 and 4 vary significantly.
- Sulfur vs. Oxygen : The target compound’s tetrahydrothiopyran-4-yloxy group (C₅H₉OS) contrasts with oxygen-containing analogs (e.g., tetrahydropyran-4-yloxy in ), which may alter electronic properties and metabolic stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules and nucleophilic substitution. For example:
Cyclopenta[d]pyrimidine core formation : Cyclization of substituted pyrimidine intermediates under acidic or basic conditions (e.g., using HCl or KOH) to construct the bicyclic system .
Functionalization : Introduction of the tetrahydro-2H-thiopyran-4-yloxy group via nucleophilic substitution, often requiring polar aprotic solvents like DMF or DMSO under reflux (12–24 hours) .
Key challenges include maintaining regioselectivity during substitution and minimizing side reactions. Yields range from 50–75%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the cyclopenta[d]pyrimidine core and substituent positions. For instance, downfield shifts (~8.5–9.0 ppm) in H NMR indicate aromatic protons in the pyrimidine ring .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during functionalization?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiopyran oxygen, while additives like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition of heat-sensitive intermediates. Microwave-assisted synthesis has been reported to reduce reaction times by 50% .
- Regioselective monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies address contradictions in reported biological activities of structurally similar cyclopenta[d]pyrimidine derivatives?
- Methodological Answer :
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm specific protein targets (e.g., kinase inhibition assays for anticancer activity) .
- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing thiopyran with pyran or altering methyl groups) and compare bioactivity profiles using standardized assays (e.g., IC values in cell lines) .
- Meta-analysis : Cross-reference data from multiple studies to identify confounding factors (e.g., solvent residues in commercial samples affecting assay results) .
Q. How can stereochemical configuration be resolved in derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .
- X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for thiopyran-oxy substituents .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT calculations) to assign absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
